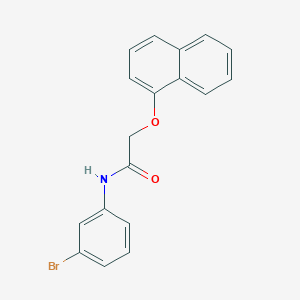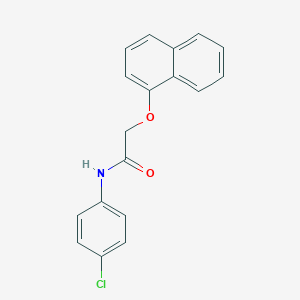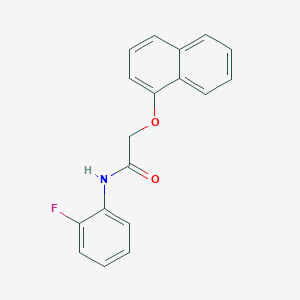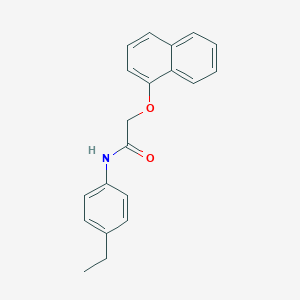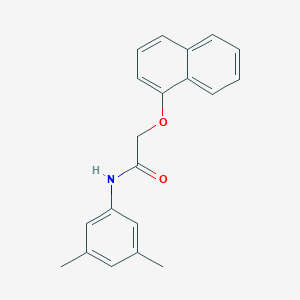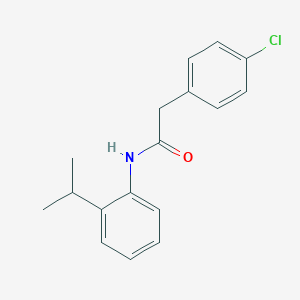
N-(4-isopropylphenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPIPA is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. DPIPA has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
DPIPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. DPIPA has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPIPA has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of DPIPA is not fully understood. However, studies have shown that DPIPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DPIPA may also exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
DPIPA has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurotoxicity. Additionally, DPIPA has been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPIPA in lab experiments is its low toxicity and high tolerability in animal models. Additionally, DPIPA has been shown to possess a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using DPIPA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for further research on DPIPA. One area of research could focus on the development of new DPIPA-based drugs for the treatment of inflammatory diseases, cancer, and neurological disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DPIPA and to identify potential molecular targets for drug development. Finally, studies could be conducted to investigate the potential use of DPIPA in combination with other drugs for enhanced therapeutic efficacy.
In conclusion, DPIPA is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of DPIPA and to identify potential molecular targets for drug development.
Synthesemethoden
The synthesis of DPIPA involves the reaction of 4-isopropylbenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure DPIPA.
Eigenschaften
Molekularformel |
C24H25NO |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
3,3-diphenyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C24H25NO/c1-18(2)19-13-15-22(16-14-19)25-24(26)17-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,18,23H,17H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
BKTYJXCBSOOEDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




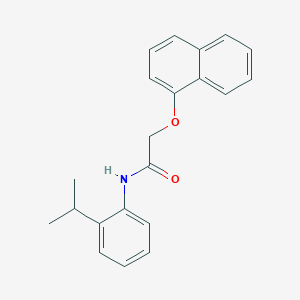
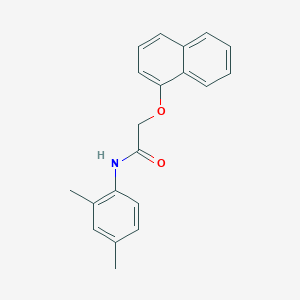

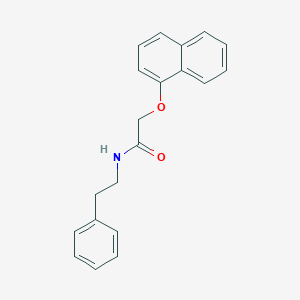
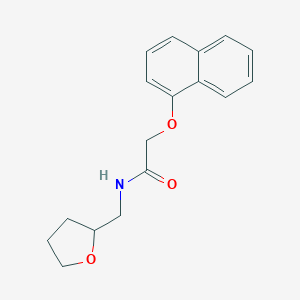
![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
